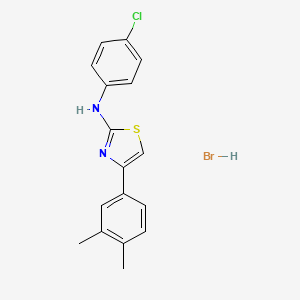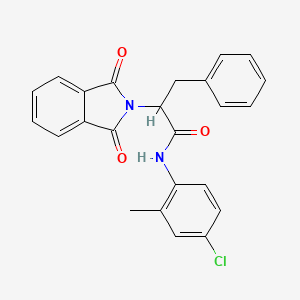![molecular formula C18H19N3O2S B4968509 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione, also known as thalidomide, is a medication that has been used for various medical purposes. Thalidomide was initially developed as a sedative but was later found to have immunomodulatory and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione is not fully understood, but it is known to have immunomodulatory and anti-inflammatory properties. Thalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Thalidomide also enhances the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
Thalidomide has been shown to have several biochemical and physiological effects. Thalidomide has been shown to reduce the levels of inflammatory cytokines, such as TNF-α, interleukin-1 (IL-1), and interleukin-6 (IL-6). Thalidomide has also been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system. Thalidomide has been shown to reduce the levels of angiogenic factors, such as vascular endothelial growth factor (VEGF), which are involved in the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
Thalidomide has several advantages for lab experiments, including its ability to modulate the immune system and reduce inflammation. Thalidomide has also been shown to have anti-angiogenic properties, which may be useful for studying the growth and spread of tumors. However, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione also has several limitations for lab experiments, including its potential toxicity and the need for careful dosing.
Future Directions
Thalidomide has several potential future directions for research. Thalidomide may be studied for its potential use in the treatment of other inflammatory and autoimmune diseases. Thalidomide may also be studied for its potential use in the treatment of cancer, HIV, and other viral infections. Finally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione may be studied for its potential use in combination with other drugs to enhance their effectiveness.
Synthesis Methods
Thalidomide is synthesized from phthalic anhydride and ammonium thiocyanate. The synthesis involves several steps, including the reaction of phthalic anhydride with ammonium thiocyanate to form 3-(4,6-dimethyl-2-pyrimidinyl)thiourea. This compound is then reacted with 2-ethylphenylhydrazine to form 3-(2-ethylphenyl)-2-thioxoimidazolidin-4-one. Finally, the product is treated with acetic anhydride to form 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione.
Scientific Research Applications
Thalidomide has been used for various medical purposes, including the treatment of multiple myeloma, leprosy, and other inflammatory and autoimmune diseases. Thalidomide has also been studied for its potential use in the treatment of cancer, HIV, and other viral infections.
properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-ethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-13-7-5-6-8-14(13)21-16(22)10-15(17(21)23)24-18-19-11(2)9-12(3)20-18/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGVZSLHOYVVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)
![2-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B4968437.png)
![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)
![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)


![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)


![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)

![N-(3-chlorophenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4968508.png)